2-(Tributylstannylmethylsulfanyl)ethanamine
Overview
Description
2-(Tributylstannylmethylsulfanyl)ethanamine is an organotin compound with the molecular formula C15H35NSSn and a molecular weight of 380.224 g/mol . This compound is characterized by the presence of a tributylstannyl group attached to a methylsulfanyl group, which is further connected to an ethanamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannylmethylsulfanyl)ethanamine typically involves the reaction of tributylstannyl chloride with a suitable thiol compound, followed by the introduction of an ethanamine group. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the formation of the stannylmethylsulfanyl intermediate. The final step involves the nucleophilic substitution of the intermediate with ethanamine under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques to achieve the desired quality for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Tributylstannylmethylsulfanyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the stannyl group to a simpler tin compound, often using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides or amines are used under mild to moderate conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler tin compounds.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(Tributylstannylmethylsulfanyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological thiols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Tributylstannylmethylsulfanyl)ethanamine involves its interaction with biological molecules through the stannyl and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound can also act as a ligand, binding to metal ions and influencing their reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tributylstannylmethylsulfanyl)ethanol
- 2-(Tributylstannylmethylsulfanyl)propane
- 2-(Tributylstannylmethylsulfanyl)butane
Uniqueness
2-(Tributylstannylmethylsulfanyl)ethanamine is unique due to its ethanamine moiety, which imparts specific reactivity and binding properties not found in its analogs. This makes it particularly useful in applications requiring selective interaction with biological molecules and in the synthesis of complex organic compounds .
Properties
IUPAC Name |
2-(tributylstannylmethylsulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H8NS.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;1-4H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMHPJDHUKXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CSCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1452829-00-3 | |
Record name | Ethanamine, 2-[[(tributylstannyl)methyl]thio]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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